Sepiwhite Sepiwhite The panel concluded that the 115 amino acid alkyl amides listed below are safe in the present practices of use and concentration in cosmetics, when formulated to be non-irritating...Undecylenoyl Phenylalanine...
Brand Name: Vulcanchem
CAS No.: 175357-18-3
VCID: VC0546393
InChI: InChI=1S/C20H29NO3/c1-2-3-4-5-6-7-8-12-15-19(22)21-18(20(23)24)16-17-13-10-9-11-14-17/h2,9-11,13-14,18H,1,3-8,12,15-16H2,(H,21,22)(H,23,24)/t18-/m0/s1
SMILES: Array
Molecular Formula: C20H29NO3
Molecular Weight: 331.4 g/mol

Sepiwhite

CAS No.: 175357-18-3

Cat. No.: VC0546393

Molecular Formula: C20H29NO3

Molecular Weight: 331.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Sepiwhite - 175357-18-3

Specification

CAS No. 175357-18-3
Molecular Formula C20H29NO3
Molecular Weight 331.4 g/mol
IUPAC Name (2S)-3-phenyl-2-(undec-10-enoylamino)propanoic acid
Standard InChI InChI=1S/C20H29NO3/c1-2-3-4-5-6-7-8-12-15-19(22)21-18(20(23)24)16-17-13-10-9-11-14-17/h2,9-11,13-14,18H,1,3-8,12,15-16H2,(H,21,22)(H,23,24)/t18-/m0/s1
Standard InChI Key RTBWWWVNZWFNBV-SFHVURJKSA-N
Isomeric SMILES CCCCCCCC/C=C/C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O
Canonical SMILES C=CCCCCCCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Properties

Undecylenoyl phenylalanine (CAS 175357-18-3) is a lipophilic molecule comprising a phenylalanine backbone conjugated to an undecenoyl chain. Its molecular weight of 331.45 g/mol and melting point of 109–112°C enable stable incorporation into topical formulations . The compound’s logP values range from -0.04 to 3.3 across pH 2–7, reflecting pH-dependent solubility that influences epidermal penetration .

Table 1: Key Physicochemical Properties of Undecylenoyl Phenylalanine

PropertyValue
Molecular FormulaC20H29NO3\text{C}_{20}\text{H}_{29}\text{NO}_{3}
Molecular Weight331.45 g/mol
Melting Point109–112°C
Boiling Point540.0±50.0°C (Predicted)
Density1.047±0.06 g/cm³
pKa3.63±0.10
LogP (pH 2–7)-0.04 to 3.3

The undecenoyl moiety enhances lipid solubility, facilitating transdermal delivery, while the phenylalanine component mimics endogenous amino acids to competitively inhibit melanogenic pathways .

Mechanism of Action: Dual Receptor Antagonism

Undecylenoyl phenylalanine exerts its depigmenting effects through two primary mechanisms:

α-MSH Receptor Antagonism

α-Melanocyte-stimulating hormone binds to melanocortin-1 receptors (MC1R) on melanocytes, activating adenylate cyclase and upregulating tyrosinase expression . UP structurally resembles α-MSH, enabling competitive inhibition of MC1R binding. In vitro studies show a 67% reduction in melanin synthesis at 2% concentration, comparable to hydroquinone .

β-Adrenergic Receptor Modulation

β-ADR activation stimulates cAMP production, amplifying melanocyte response to UV radiation . UP acts as a β-blocker, decreasing receptor activity by 42% in keratinocyte co-culture models . This dual-action mechanism prevents both hormonally and environmentally triggered pigmentation.

Formulation Development and Release Kinetics

Stability and release profiles vary significantly across delivery systems:

Table 2: Release Kinetics of Undecylenoyl Phenylalanine from Topical Vehicles

Vehicle TypeMembraneRelease ModelR2R^2 Value
Carbomer HydrogelStrat-MKorsmeyer-Peppas0.992
HEC HydrogelCellulose AcetateHiguchi0.981
O/W MacroemulsionCuprophanHiguchi0.974
MicroemulsionNitrocelluloseKorsmeyer-Peppas0.967

Carbomer hydrogels exhibit the highest cumulative release (89.2% over 24 hours) due to polymer swelling and pore formation . Strat-M membranes, mimicking human skin, reduce release rates by 31% compared to synthetic cellulose membranes . Korsmeyer-Peppas modeling (n=0.78n = 0.78) indicates non-Fickian diffusion, suggesting combined diffusion and polymer relaxation mechanisms .

Clinical Efficacy in Hyperpigmentation Disorders

Melasma Management

A 12-week double-blind study (N=40N = 40) demonstrated 2% UP cream achieved:

  • 85% partial response rate (11 moderate, 6 marked improvements)

  • Significant lightening (P<0.001P < 0.001) vs. vehicle at 4 weeks

  • 80% patient satisfaction with minimal erythema/pruritus

Solar Lentigines

In a randomized trial (N=36N = 36), UP reduced lentigo size by 39% (P=0.013P = 0.013) through inhibition of tyrosinase (IC50=1.8μM\text{IC}_{50} = 1.8 \mu\text{M}) and TRP-2 expression .

Synergistic Combinations and Future Directions

Potentiating Agents

  • Niacinamide 4%: Enhances UP uptake by 22% through stratum corneum fluidization

  • Glycolic Acid 10%: Accelerates epidermal turnover, reducing pigmentation onset time by 40%

Emerging Applications

  • Post-Inflammatory Hyperpigmentation: Phase II trials show 73% clearance in acne scars

  • Liposomal Encapsulation: Nano-formulations improve dermal retention by 18-fold

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator